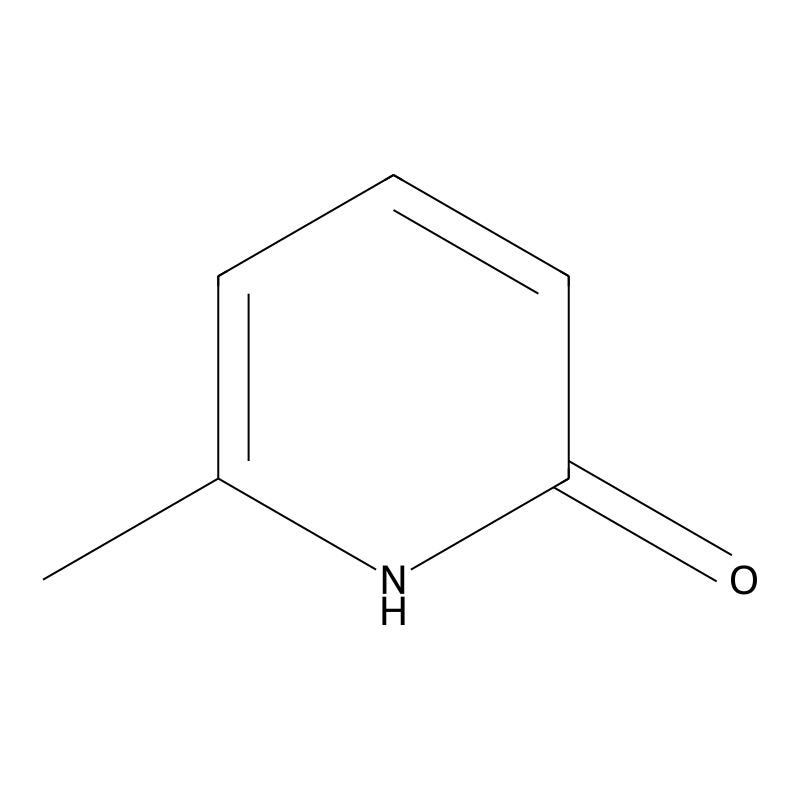

2-Hydroxy-6-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

-Hydroxy-6-methylpyridine, also known as 6-methyl-2-hydroxypyridine or 6-methyl-2-pyridone, is a heterocyclic aromatic compound with the chemical formula C6H7NO. It is a white to slightly yellow crystalline solid that is soluble in water, ethanol, and other organic solvents.

Potential Applications in Scientific Research

Research into the potential applications of 2-Hydroxy-6-methylpyridine is ongoing, with studies exploring its use in various scientific fields:

- Coordination Chemistry: Due to its structure containing both a nitrogen atom and a hydroxyl group, 2-Hydroxy-6-methylpyridine can act as a ligand, forming complexes with metal ions. This property makes it potentially useful in the development of new catalysts or materials with specific functionalities. Source:

- Organic Synthesis: The presence of the reactive hydroxyl group allows 2-Hydroxy-6-methylpyridine to participate in various organic reactions, potentially leading to the synthesis of new compounds with desired properties. Source:

- Biomedical Research: Some studies have investigated the potential biological activities of 2-Hydroxy-6-methylpyridine, including its antimicrobial and anti-inflammatory properties. However, more research is needed to understand its potential therapeutic effects and mechanisms of action. Source 1: ) Source 2: )

2-Hydroxy-6-methylpyridine is an organic compound with the molecular formula C₆H₇NO. It features a pyridine ring substituted with a hydroxyl group at the second position and a methyl group at the sixth position. This compound is notable for its role as a ligand in coordination chemistry and as a precursor for synthesizing various heterocyclic compounds. Its structure allows for diverse chemical reactivity, making it significant in both industrial and academic settings .

As with any new compound, specific safety information on 2-Hydroxy-6-methylpyridine is limited. However, considering its structural similarity to pyridine, it's advisable to handle it with caution. Pyridine is a known irritant and can be harmful if inhaled, ingested, or absorbed through the skin []. Therefore, standard laboratory safety practices should be followed when handling 2-Hydroxy-6-methylpyridine, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Reactions with Carboxylic Acids: It reacts with carboxylic acids to form an equilibrium mixture of products, which may include metal complexes and esters. This reaction highlights its potential as a ligand in coordination chemistry .

- Metal Complexation: The compound can form stable complexes with various metal ions, such as iron (III), which are useful in analytical chemistry for detecting specific metal ions .

These reactions illustrate the compound's versatility and importance in synthetic organic chemistry.

Research indicates that 2-Hydroxy-6-methylpyridine exhibits various biological activities, primarily due to its ability to form complexes with metal ions, which can influence biological processes. Its potential applications include:

- Antioxidant Properties: Some studies suggest that derivatives of this compound may possess antioxidant capabilities, which could be beneficial for health-related applications.

- Ligand Activity: As a ligand, it may play roles in biological systems by facilitating the transport of metal ions necessary for enzyme function .

Further research is needed to fully elucidate its biological mechanisms and potential therapeutic applications.

Several methods exist for synthesizing 2-Hydroxy-6-methylpyridine:

- Pyridine Derivative Reaction: Starting from pyridine derivatives, hydroxylation can be achieved using reagents like sodium hydroxide and hydrogen peroxide.

- Methylation of 2-Hydroxypyridine: Methylation of 2-hydroxypyridine using methyl iodide or dimethyl sulfate under basic conditions is another common method.

- Cyclization Reactions: Cyclization of appropriate precursors can also yield 2-hydroxy-6-methylpyridine through multi-step synthetic routes.

These methods allow for the production of the compound in sufficient purity for various applications .

2-Hydroxy-6-methylpyridine finds applications across multiple fields:

- Coordination Chemistry: It serves as a ligand in metal complexation, enhancing the properties of transition metal catalysts.

- Pharmaceuticals: The compound is explored for its potential medicinal properties, particularly in drug development.

- Agriculture: It may be used in developing agrochemicals due to its biological activity.

These applications underline its significance in both research and practical domains.

Interaction studies involving 2-Hydroxy-6-methylpyridine focus on its behavior with various metal ions and other ligands. These studies reveal:

- Stability Constants: The stability of metal complexes formed with this compound has been quantified, providing insights into its effectiveness as a ligand.

- Competitive Binding: Research has explored how 2-Hydroxy-6-methylpyridine interacts with other ligands, influencing metal ion availability in biological systems .

Such studies are crucial for understanding the compound's role in coordination chemistry and its potential applications.

Several compounds share structural similarities with 2-Hydroxy-6-methylpyridine, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxypyridine | Hydroxyl group at position 2 | Simpler structure; less steric hindrance |

| 3-Hydroxy-6-methylpyridine | Hydroxyl group at position 3 | Different reactivity patterns |

| 4-Hydroxy-3-methylpyridine | Hydroxyl group at position 4 | Used as an intermediate in synthesis |

| 2-Amino-6-methylpyridine | Amino group instead of hydroxyl | Potentially different biological activity |

The uniqueness of 2-Hydroxy-6-methylpyridine lies in its specific substitution pattern, which influences its reactivity and interaction capabilities compared to these similar compounds .

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

3279-76-3